molecular formula C16H19NO2 B2480560 N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide CAS No. 2411229-77-9

N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide

Cat. No.: B2480560
CAS No.: 2411229-77-9
M. Wt: 257.333
InChI Key: WFCVDQOOBJOAJS-UHFFFAOYSA-N
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Description

N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide is a synthetic organic compound characterized by a unique hybrid structure combining a tetrahydropyran (oxan-4-yl) ring, a phenylmethyl group, and a but-2-ynamide backbone. The but-2-ynamide segment, featuring a terminal alkyne, suggests possible reactivity in covalent bonding or participation in click chemistry.

Properties

IUPAC Name

N-[oxan-4-yl(phenyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-6-15(18)17-16(13-7-4-3-5-8-13)14-9-11-19-12-10-14/h3-5,7-8,14,16H,9-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVDQOOBJOAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxane Ring: This can be achieved through intramolecular cyclization reactions involving suitable precursors.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a phenyl group is introduced to the oxane ring.

    Formation of the But-2-ynamide Moiety: This can be accomplished through a series of reactions including alkyne formation and subsequent amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide with two structurally related compounds from the evidence:

Compound Name Key Functional Groups Biological Activity Synthesis Yield/Notes
This compound Oxan-4-yl (tetrahydropyran), phenylmethyl, but-2-ynamide Undocumented in evidence; inferred potential for enzyme inhibition or receptor binding No synthesis data provided
N-(2-(Benzylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-(tert-butyl)phenyl)but-2-ynamide (8f) Pyridin-3-yl, tert-butylphenyl, benzylamino, but-2-ynamide SARS-CoV-2 3CLpro covalent inhibitor (IC₅₀ = 0.8 µM) 86% yield; purified via silica chromatography
4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Ethyl(methyl)amino, cyclohexyl, hydroxy-phenyl, but-2-ynyl ester Antispasmodic (oxybutynin analog; used for overactive bladder) Commercial availability (In Stock); molecular weight: 343.46 g/mol

Key Observations :

  • Oxan-4-yl vs. Pyridin-3-yl : The tetrahydropyran group in the target compound may improve metabolic stability compared to the pyridine ring in 8f , which could enhance bioavailability but reduce π-π stacking interactions critical for protease inhibition .
  • But-2-ynamide vs. But-2-ynyl Ester : The terminal amide in the target compound and 8f supports covalent binding to catalytic cysteine residues (e.g., in SARS-CoV-2 3CLpro), whereas the ester group in the oxybutynin analog facilitates hydrolysis and anticholinergic activity .
  • Substituent Effects : The tert-butyl group in 8f enhances hydrophobic interactions with enzyme pockets, while the cyclohexyl-hydroxy-phenyl group in the oxybutynin analog contributes to muscarinic receptor affinity .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The tert-butyl group in 8f (logP ~4.2 estimated) increases membrane permeability, whereas the oxan-4-yl group in the target compound may balance lipophilicity and solubility.

Q & A

Q. What synthetic routes are recommended for preparing N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Amide coupling between but-2-ynoic acid derivatives and a benzylamine intermediate containing the oxan-4-yl group. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) as a catalyst in THF or DCM at 0°C to room temperature are commonly used .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires strict temperature control and anhydrous conditions .
  • Validation : Confirm purity using HPLC and spectral data (NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the oxan-4-yl group (δ ~3.5–4.0 ppm for oxane protons) and but-2-ynamide moiety (characteristic alkyne signals at δ ~2.0–2.5 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., O—H⋯O interactions in crystal lattices) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related amides?

  • Methodological Answer :
  • Comparative Binding Assays : Use radioligand displacement studies (e.g., [3H]-dopamine or [3H]-serotonin) to quantify receptor affinity variations across studies. Adjust assay conditions (pH, temperature) to mimic physiological environments .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Data Normalization : Cross-reference results with control compounds (e.g., MP-10, a structurally similar piperidine derivative) to contextualize discrepancies .

Q. What experimental designs are optimal for studying neurotransmitter modulation effects?

  • Methodological Answer :
  • In Vitro : Employ patch-clamp electrophysiology on neuronal cell lines to measure ion channel modulation. Pair with calcium imaging to track real-time neurotransmitter release .
  • In Vivo : Use microdialysis in rodent models to monitor extracellular dopamine/serotonin levels in response to compound administration. Validate with behavioral assays (e.g., forced swim test for antidepressant activity) .
  • Dose-Response Curves : Establish EC50/IC50 values across concentrations (1 nM–10 µM) to assess potency and selectivity .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to DCC (e.g., HATU, COMU) for improved coupling efficiency .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide formation) to enhance reproducibility and scalability .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolyzed amides) and adjust protecting groups (e.g., Fmoc for amine intermediates) .

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